molecular formula C17H12Cl2N2O2S B2650917 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 313661-82-4

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No. B2650917
CAS RN: 313661-82-4
M. Wt: 379.26
InChI Key: DTWXCQIQKUODKK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility in water. Unfortunately, specific information on these properties for “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is not available .

Scientific Research Applications

Molecular Structure and Synthesis Techniques

Studies on compounds structurally related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide have focused on their molecular structure and synthesis. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single-crystal X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions in influencing molecular geometry (Karabulut et al., 2014). This suggests that similar methodologies could be applied to study the compound of interest, providing insights into its molecular structure and potential interactions.

Antimicrobial Screening

Compounds incorporating the thiazole ring, similar to the structure of interest, have been synthesized and screened for antimicrobial activity. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed promising therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013). This highlights the potential for this compound to possess antimicrobial properties.

Pharmacological Evaluation

Further research into 4-thiazolidinone derivatives, which share structural similarities with the compound , revealed considerable anticonvulsant activity, with some compounds showing significant sedative-hypnotic activity without impairing learning and memory. This suggests the involvement of benzodiazepine receptors in the pharmacological properties of these compounds (Faizi et al., 2017). Therefore, exploring the pharmacological applications of this compound could be valuable.

Environmental and Health Impact Studies

Research has also been conducted on the environmental and health impacts of related compounds. For instance, a study on benzophenone-3 (a UV absorber with structural similarities) investigated its disposition after dermal administration in rats, revealing rapid absorption and extensive binding to plasma proteins (Okereke et al., 1994). This research underscores the importance of understanding the environmental and health implications of chemical compounds, including this compound.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, specific information on the mechanism of action of “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, specific safety and hazard information for “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is not available .

Future Directions

The future directions of a compound refer to potential applications and areas of research. Unfortunately, specific future directions for “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” are not available .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-12-5-2-10(3-6-12)16(22)21-17-20-15(9-24-17)11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWXCQIQKUODKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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